4-Bromo-3-nitrobenzaldehyde
Overview
Description
4-Bromo-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Mechanism of Action
Target of Action
4-Bromo-3-nitrobenzaldehyde is an intermediate in the synthesis of small-molecule inhibitors of the PDZ domain of PICK1 . The PDZ domain of PICK1 is a protein interaction module that plays a crucial role in cellular signaling pathways.
Mode of Action
It is known to be involved in the synthesis of nitrophenyl-porphyrins . These compounds have shown significant anti-inflammatory and antinociceptive effects .
Biochemical Pathways
Nitrophenyl-porphyrins, which can be synthesized using this compound, have been shown to decrease inflammation significantly in acute models . They also modulate the production of cytokines, increasing the production of the anti-inflammatory cytokine IL-10 and decreasing the production of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 .
Pharmacokinetics
It is a solid compound with a melting point of 104-108 °c .
Result of Action
Nitrophenyl-porphyrins synthesized using this compound have shown significant anti-inflammatory and antinociceptive effects . They modulate cytokine production, which can lead to a decrease in inflammation and pain .
Action Environment
It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should also be stored in a dark place, sealed, and at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Molecular Mechanism
It is known that in the initiating step of a free radical reaction, NBS loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-nitrobenzaldehyde can be synthesized through a multi-step process involving the bromination and nitration of benzaldehyde. The typical synthetic route includes:
Bromination: Benzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
Nitration: The brominated benzaldehyde is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 4-Bromo-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 4-Bromo-3-nitrobenzoic acid.
Scientific Research Applications
4-Bromo-3-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials such as polymers and dyes.
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicinal Chemistry: It serves as a building block in the synthesis of potential therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitrobenzaldehyde
- 3-Bromo-4-nitrobenzaldehyde
- 2-Bromo-5-nitrobenzaldehyde
Uniqueness
4-Bromo-3-nitrobenzaldehyde is unique due to the specific positioning of the bromine and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and properties, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
4-bromo-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFSVELFSYQXOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355613 | |
Record name | 4-Bromo-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163596-75-6 | |
Record name | 4-Bromo-3-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163596-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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